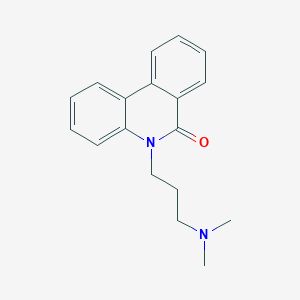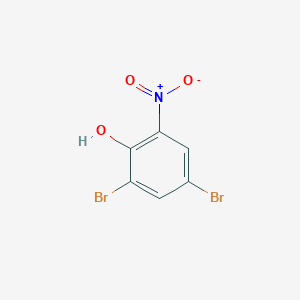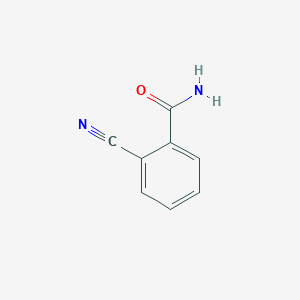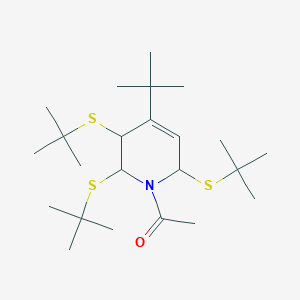![molecular formula C8H12N2O3 B092522 2-Propenamide, N,N'-[oxybis(methylene)]bis- CAS No. 16958-71-7](/img/structure/B92522.png)
2-Propenamide, N,N'-[oxybis(methylene)]bis-
Overview
Description
“2-Propenamide, N,N’-[oxybis(methylene)]bis-” is a chemical compound with the formula C8H12N2O3 . It is also known by other names such as bis-acrylamide dimethyl ether .
Synthesis Analysis
The synthesis of “2-Propenamide, N,N’-[oxybis(methylene)]bis-” has been studied in scientific research . The fractions were identified as N,N’-methylene-bis-acrylamide, N,N’-[oxybis(methylene)]bis-2-propenamide, N,N’-[1,2-ethanediylbis(oxymethylene)]-2-propenamide, and a new compound N-[(2-hydroxyethoxy)-methyl]-2-propenamide . All of the analyzed fractions have the common feature of being secondary acrylamides .
Molecular Structure Analysis
The molecular structure of “2-Propenamide, N,N’-[oxybis(methylene)]bis-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Propenamide, N,N’-[oxybis(methylene)]bis-” include a molecular weight of 154.1665 . The compound has a complex structure that can be represented in 2D or 3D formats .
Scientific Research Applications
Synthesis and Environmental Applications
2-Propenamide, N,N'-[oxybis(methylene)]bis-, more commonly known as acrylamide, is a chemical compound with significant relevance in both synthetic chemistry and environmental science. Its applications extend from the synthesis of polymers to the assessment and mitigation of environmental pollutants.
Chemical Synthesis and Material Science
A practical synthesis of 5,5′-Methylene-bis(benzotriazole), which utilizes acrylamide derivatives, showcases the versatility of these compounds in creating materials with potential applications in metal passivation and light-sensitive materials. This synthesis is part of green chemistry efforts, emphasizing efficient, environmentally benign processes (Gu, Yu, Zhang, & Xu, 2009).
Environmental Impacts and Toxicology
The environmental and health impacts of acrylamide have been extensively studied, particularly in the context of its formation in high-carbohydrate heat-treated foods and its potential toxic properties, including neurotoxicity and carcinogenicity. Understanding the factors affecting acrylamide formation in foods has been a significant focus, with recommendations for the baking industry to reduce acrylamide levels in products (Keramat, Lebail, Prost, & Jafari, 2011).
Occupational Exposure and Health Risks
Occupational exposure to Bisphenol A (BPA), a compound related to acrylamide in the context of industrial chemistry and endocrine disruption, has been under scrutiny. Workers exposed to BPA show significantly higher levels of this compound compared to the general population, with implications for sexual function, reproductive health, and potential transgenerational effects (Ribeiro, Ladeira, & Viegas, 2017). This highlights the broader concerns associated with the industrial use of acrylamide and related compounds.
Future Directions and Regulatory Perspectives
The search for BPA alternatives due to its reproductive toxicity and endocrine-disrupting properties has led to a review of alternative substances, including those related to acrylamide chemistry. This effort underscores the need for safer chemicals in consumer products, though data on the safety of alternatives remains limited (den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Safety And Hazards
“2-Propenamide, N,N’-[oxybis(methylene)]bis-” is classified as having acute toxicity, both orally and dermally, and through inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
N-[(prop-2-enoylamino)methoxymethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-7(11)9-5-13-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGSDLLFGSNQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCOCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884952 | |
| Record name | 2-Propenamide, N,N'-[oxybis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, N,N'-[oxybis(methylene)]bis- | |
CAS RN |
16958-71-7 | |
| Record name | N,N′-[Oxybis(methylene)]bis[2-propenamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, N,N'-(oxybis(methylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N,N'-[oxybis(methylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N,N'-[oxybis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis-acrylamide dimethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















